molecular formula C21H15ClFN5OS B8374955 4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE

4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE

Cat. No.: B8374955
M. Wt: 439.9 g/mol
InChI Key: YFHNTSKEUUUEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to disruption of cellular processes. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H15ClFN5OS

Molecular Weight

439.9 g/mol

IUPAC Name

4-[3-chloro-4-(1-methylimidazol-2-yl)sulfanylanilino]-7-fluoro-6-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C21H15ClFN5OS/c1-28-6-5-25-21(28)30-19-4-3-13(7-15(19)22)27-20-12(10-24)11-26-17-9-16(23)18(29-2)8-14(17)20/h3-9,11H,1-2H3,(H,26,27)

InChI Key

YFHNTSKEUUUEDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)NC3=C(C=NC4=CC(=C(C=C43)OC)F)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.0 g (4.23 mmol) of 4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile (AM100856), 1.114 g (4.65 mmol) of 3-chloro-4-(1-methyl-1H-imidazole-2-ylsulfanyl)phenylamine and 0.489 g (4.23 mmol) of pyridine hydrochloride in 10 mL of 2-ethoxyethanol is heated at 120° C. for 1.5 hours, then cooled to room temperature. The resulting solid is filtered, washed with cold 2-ethoxyethanol, then ethyl acetate. After drying in vacuo, the solid is suspended in a saturated solution of sodium bicarbonate, stirred for 45 minutes and collected by filtration. The reaction product is washed with water and dried in vacuo, to provide 4-[3-chloro-4-(1-methyl-1H-imidazole-2-ylsulfanyl)-phenylamino]-7-fluoro-6-methoxyquinoline-3-carbonitrile as a tan solid, mp 295-297° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.114 g
Type
reactant
Reaction Step One
Quantity
0.489 g
Type
reactant
Reaction Step One

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